N-(2,4-dichlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(2,4-Dichlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by two key substituents:
- Amide nitrogen: A 2,4-dichlorophenyl group, introducing electron-withdrawing chlorine atoms at positions 2 and 4 of the phenyl ring.
- Pyridine nitrogen: A 3-nitrobenzyl group, contributing a nitro (-NO₂) substituent at the meta position of the benzyl moiety.
The compound’s core structure includes a 1,6-dihydropyridine ring with a ketone at position 6.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O4/c20-14-5-6-17(16(21)9-14)22-19(26)13-4-7-18(25)23(11-13)10-12-2-1-3-15(8-12)24(27)28/h1-9,11H,10H2,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDNKJADILBPON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dichlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a dihydropyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure includes a six-membered heterocyclic ring with various functional groups, such as a carboxamide and nitrobenzyl moieties. This article aims to provide an in-depth analysis of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : CHClNO
- Molecular Weight : 396.24 g/mol
Structural Features
| Feature | Description |
|---|---|
| Heterocyclic Structure | Dihydropyridine |
| Functional Groups | Carboxamide, Nitro, Dichlorophenyl |
| Potential for Biological Activity | Enhanced by halogenation and nitro substitution |
The presence of electron-withdrawing groups like nitro and dichlorophenyl enhances the compound's reactivity and potential interactions with biological targets.
Pharmacological Properties
Dihydropyridine derivatives are known for a variety of biological activities, including:
- Antihypertensive Effects : Many dihydropyridine compounds act as calcium channel blockers.
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various pathogens.
- Anticancer Potential : Preliminary studies suggest that this compound may interact with cellular pathways involved in cancer progression.
Molecular docking studies indicate that this compound may bind to specific receptors or enzymes involved in disease pathways. Such interactions could elucidate its therapeutic effects and guide further modifications for improved efficacy.
Case Studies
- Antimicrobial Activity Study :
- Anticancer Activity :
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the dihydropyridine core.
- Introduction of the carboxamide group.
- Halogenation and nitration to create the desired substituents.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(2-methyl-4-nitrophenyl)-1-(3-nitrophenylmethyl)-6-oxo-1,6-dihydropyridine | Methyl group on phenyl ring | Enhanced lipophilicity may improve bioavailability |
| 4-(3-nitrophenyl)-3-(2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)but-3-en-2-one | Incorporates phosphinate group | Potential for different biological activities due to phosphorus |
| 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | Methyl substitution at nitrogen | May exhibit distinct pharmacological profiles compared to non-methylated forms |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with its analogs, focusing on substituent variations and their implications.
Table 1: Structural and Physicochemical Comparison
Analysis of Substituent Effects
Amide Nitrogen Substituents
- Target (2,4-Dichlorophenyl) : The chlorine atoms enhance lipophilicity and may influence steric interactions. The electron-withdrawing nature could reduce electron density on the amide group, affecting hydrogen bonding .
- 4-Fluoro-3-(Trifluoromethyl)phenyl () : The trifluoromethyl group increases hydrophobicity and metabolic stability compared to chlorine. Fluorine’s electronegativity may alter binding affinity .
- 4-Methoxyphenyl () : The methoxy (-OCH₃) group is electron-donating, which may increase electron density on the phenyl ring and modify pharmacokinetic properties .
Pyridine Nitrogen Substituents
- 3-Nitrobenzyl (Target and ) : The nitro group is strongly electron-withdrawing, polarizing the benzyl moiety. This could enhance interactions with aromatic residues in biological targets .
- 3-Chlorobenzyl () : Chlorine balances moderate hydrophobicity and electronic effects, similar to the target’s dichlorophenyl group .
Pyridine Core Modifications
Implications for Drug Design
- Electron Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) may enhance stability against oxidative metabolism but reduce nucleophilic susceptibility .
- Biological Activity: While activity data are absent in the evidence, structural analogs like rimonabant () suggest carboxamides with halogenated aryl groups often target central nervous system receptors, such as cannabinoid receptors .
Q & A
Basic: What are the standard synthetic routes and purification methods for this compound?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical procedure involves refluxing precursors (e.g., substituted pyridinecarboxylic acids and aromatic amines) in polar aprotic solvents (e.g., DMF or pyridine) with acid catalysts like p-toluenesulfonic acid. For example, details a similar synthesis where 2-chloronicotinic acid and 3-bromo-2-methylaniline were refluxed with pyridine and p-TSA, yielding a crystalline product after cooling . Purification often employs recrystallization from methanol or ethanol, followed by HPLC (≥98% purity validation). Key steps:
- Catalyst selection : Acidic conditions promote amide bond formation.
- Workup : Neutralization and filtration to isolate crude product.
- Crystallization : Slow evaporation from methanol optimizes crystal quality .
Basic: How is structural confirmation achieved for this compound?
Methodological Answer:
Combined spectroscopic and crystallographic techniques are critical:
- X-ray diffraction (XRD) : Resolves tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) and confirms planar conformations (dihedral angles <10° between aromatic rings) .
- NMR : Distinguishes NH protons (δ 10–12 ppm) and confirms substitution patterns (e.g., nitrobenzyl protons at δ 8.5–8.7 ppm).
- IR : Identifies carbonyl stretches (~1680 cm⁻¹ for amide C=O) and nitro group vibrations (~1520 cm⁻¹) .
Advanced: How can tautomeric equilibria impact experimental outcomes, and how are they analyzed?
Methodological Answer:
Tautomerism (e.g., keto-amine vs. hydroxy-pyridine forms) affects reactivity and biological activity. highlights XRD as the gold standard for tautomer identification, supplemented by computational methods (DFT) to evaluate energy differences between forms . For solution-phase studies:
- Variable-temperature NMR : Monitors proton shifts indicative of tautomeric interconversion.
- pH-dependent UV-Vis : Tracks spectral changes linked to protonation states.
- Control experiments : Crystallize under varying conditions (solvent, temperature) to isolate dominant tautomers .
Advanced: What intermolecular interactions govern crystal packing, and how do they influence solubility?
Methodological Answer:
Crystal structures (e.g., ) reveal centrosymmetric dimers stabilized by N–H⋯O hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.5–4.0 Å interplanar distances). These interactions reduce solubility in nonpolar solvents. To improve solubility:
- Co-crystallization : Introduce polar coformers (e.g., succinic acid) to disrupt strong H-bond networks.
- Derivatization : Replace nitro groups with less polar substituents (e.g., methoxy) while monitoring SAR .
Advanced: How can Design of Experiments (DoE) optimize synthetic yield and scalability?
Methodological Answer:
outlines DoE principles for flow-chemistry optimization. Key steps:
- Factor screening : Identify critical variables (e.g., temperature, catalyst loading, residence time).
- Response surface methodology (RSM) : Model interactions between factors to predict optimal conditions.
- Validation : Run confirmatory batches under predicted optimal settings. For batch synthesis, apply similar statistical models to minimize side reactions (e.g., over-oxidation) .
Advanced: How do substituents (e.g., nitro, chloro) influence biological activity, and how is SAR studied?
Methodological Answer:
Structure-activity relationship (SAR) studies require systematic variation of substituents:
- Nitro group : Enhances electron-withdrawing effects, potentially increasing binding affinity to target proteins (e.g., kinases).
- Chlorophenyl moiety : Improves lipophilicity, affecting membrane permeability.
- Methodology :
Advanced: How should researchers address contradictory data in synthesis yields or analytical results?
Methodological Answer:
Contradictions often arise from unaccounted variables:
- Reproducibility checks : Repeat reactions with strict control of moisture, oxygen, and catalyst purity.
- Multi-technique validation : Cross-verify NMR with LC-MS to detect trace impurities.
- Case study : reported unexpected tautomer formation due to solvent polarity; switching from MeOH to DMF resolved the issue .
Advanced: What computational strategies predict this compound’s reactivity or target interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- Molecular docking : Use crystal structures of target proteins (e.g., from PDB) to simulate binding modes. Adjust nitrobenzyl orientation to optimize hydrogen bonding with active-site residues.
- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
